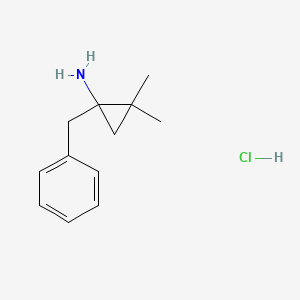

![molecular formula C19H21N5O5S2 B2653843 N-(2-(2-(3,4-二甲氧基苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-3,5-二甲基异恶唑-4-磺酰胺 CAS No. 895449-45-3](/img/structure/B2653843.png)

N-(2-(2-(3,4-二甲氧基苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-3,5-二甲基异恶唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole scaffold, which is a heterocyclic unit known for its diverse biological activity . This compound is part of a class of molecules that have been studied for their potential as anticancer agents .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety . A series of novel thiazolo[3,2-b][1,2,4]triazole-6-ones has been synthesized using three-component and three-stage synthetic protocols .Molecular Structure Analysis

The triazole nucleus is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The chemical shift of the NH proton in the III isomer is shifted downfields by 0.30 ppm as compared to the I isomer, which can be explained by intramolecular interactions .Chemical Reactions Analysis

The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue . The reaction of 1,2,4-triazole-3-thiones with α-halomethylcarbonyl compounds is a main method for the synthesis of thiazolo[3,2-b][1,2,4]triazoles .科学研究应用

抗癌和VEGFR-2抑制

已合成含有3,4-二甲氧基苯基部分的新型磺酰胺,并评估了其对包括肝细胞癌、髓母细胞瘤、宫颈癌和结肠癌在内的各种癌细胞系的抗癌活性。其中,一些化合物表现出显着的细胞毒性活性。进一步的评估表明,特定的衍生物可作为血管内皮生长因子受体(VEGFR)-2抑制剂,表现出比参考药物达沙替尼更强的活性。这些活性化合物在VEGFR-2位点的分子对接研究突出了有利的相互作用,表明了有希望的治疗潜力(Ghorab等人,2016)。

抗菌应用

寻找新的抗菌剂导致了合成含有磺酰胺部分的杂环化合物。这些化合物被设计为抗菌剂,其中一些对细菌菌株表现出高活性。这项探索有助于持续寻找针对微生物感染的有效治疗方法(Azab、Youssef和El-Bordany,2013)。

绿色化学方法

一种绿色化学方法促进了在水性介质中基于唑和苯并唑的磺酰胺的有效合成。该方法强调了可持续实践在化学合成中的重要性,在最大程度减少环境影响的同时,获得了中等至优良的磺酰胺化合物收率(Zali-Boeini等人,2015)。

抗真菌和抗菌效力

对磺酰胺-1,2,4-三唑、1,3,4-噻二唑和1,3,4-恶二唑的研究揭示了它们显着的抗真菌和抗菌活性。这些化合物已与市售杀真菌剂和抗生素进行了比较,显示出有希望的结果,可能导致新的治疗剂。通过构象分析和分子建模技术进一步阐明了这些化合物的构效关系(Zoumpoulakis等人,2012)。

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with a similar thiazolo[3,2-b][1,2,4]triazole scaffold have shown diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .

未来方向

The thiazolo[3,2-b][1,2,4]triazole scaffold has shown promise in the development of new bioactive molecules, particularly in the field of anticancer research . Future research could focus on further exploring the potential of this scaffold and its derivatives in various pharmacological applications.

属性

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O5S2/c1-11-17(12(2)29-23-11)31(25,26)20-8-7-14-10-30-19-21-18(22-24(14)19)13-5-6-15(27-3)16(9-13)28-4/h5-6,9-10,20H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMSQYRJPMBUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2653761.png)

![N-Methyl-N-[2-[[4-(2-methylphenyl)oxan-4-yl]methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2653762.png)

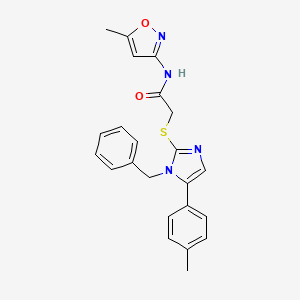

![3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2653763.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2653765.png)

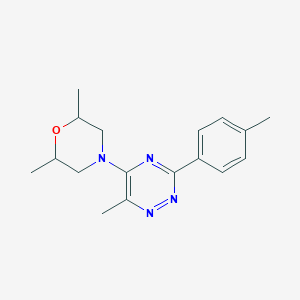

![N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2653767.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2653771.png)

![(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one](/img/structure/B2653777.png)

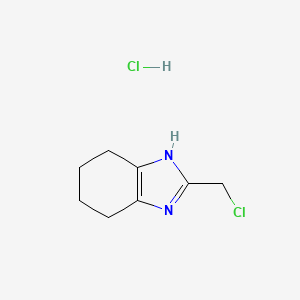

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2653779.png)

![6-Cyclopropyl-2-[[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2653781.png)